molecular formula C8H4ClF3O2 B8508619 3-Chloro-4-hydroxy-2-(trifluoromethyl)benzaldehyde

3-Chloro-4-hydroxy-2-(trifluoromethyl)benzaldehyde

Cat. No.: B8508619
M. Wt: 224.56 g/mol
InChI Key: LCVSDBKPJWXMAR-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-2-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C8H4ClF3O2 and its molecular weight is 224.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H4ClF3O2

Molecular Weight

224.56 g/mol

IUPAC Name

3-chloro-4-hydroxy-2-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H4ClF3O2/c9-7-5(14)2-1-4(3-13)6(7)8(10,11)12/h1-3,14H

InChI Key

LCVSDBKPJWXMAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)C(F)(F)F)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chloroform (6.7 g, 2.0 eq.) was added dropwise to a stirred mixture of Ca(OH)2 (8.95 g, 120 mmol.), K2CO3 (13.5 g, 98 mmol.), 2-chloro-3-(trifluoromethyl)phenol (5.0 g, 22 mmol.), and H2O (50 mL) at 60-70° C. over 2 h. The reaction mixture was cooled, and acidified with conc. HCl. The product was extracted into EtOAc and dried over Na2SO4. Solvent was evaporated, the crude product was separated and purified through a silica column, eluting with hexane and EtOAc (3:2) to give 580 mg (10%) of the title compound.
Quantity
6.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Ca(OH)2
Quantity
8.95 g
Type
reactant
Reaction Step One
Name
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
10%

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